molecular formula C22H23NO2 B2869906 8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 835891-49-1

8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B2869906
CAS No.: 835891-49-1
M. Wt: 333.431
InChI Key: APSDNHILMKVJBP-UHFFFAOYSA-N
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Description

This tricyclic pyrroloquinoline dione derivative (CAS: 835891-49-1) features a unique substitution pattern: an ethyl group at position 8, two methyl groups at position 4, and a phenyl group at position 6 (Fig. 1). Its molecular formula is C₂₂H₂₃NO₂ (MW: 333.43 g/mol), distinguishing it from simpler analogs . Synthesized via condensation of tetrahydroquinoline precursors with oxalyl chloride in anhydrous toluene , it serves as a scaffold for anticoagulant drug development, particularly targeting coagulation factors Xa and XIa .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-5-14-11-16-18-17(12-14)22(4,15-9-7-6-8-10-15)13-21(2,3)23(18)20(25)19(16)24/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSDNHILMKVJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=O)(C)C)(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Anilines with Diketones

A foundational approach involves cyclocondensation reactions between substituted anilines and diketones. For example:

  • Step 1 : Formylation of 2-methoxy-5-nitroaniline using formic acid and acetic anhydride yields N-(2-methoxy-5-nitrophenyl)formamide.
  • Step 2 : Catalytic hydrogenation (5% Pd/C, H₂) reduces the nitro group to an amine, forming N-(5-amino-2-methoxyphenyl)formamide.
  • Step 3 : Diazotization with NaNO₂/HBF₄ followed by coupling with ethyl 2-methylacetoacetate generates a hydrazone intermediate, which undergoes Fischer indole cyclization under acidic conditions to form the pyrroloquinoline core.

Critical Parameters :

  • Temperature control (<5°C during diazotization) prevents side reactions.
  • Acidic media (HCl/HOAc) ensures efficient cyclization.

Oxidation and Dihydro Derivative Stabilization

The 5,6-dihydro-4H moiety is preserved via controlled oxidation:

  • Selective Hydrogenation : Use of Pd/BaSO₄ under H₂ pressure partially reduces the quinoline ring without over-reducing the dione.
  • m-Chloroperbenzoic Acid (MCPBA) Oxidation : Converts pyrrolidine to pyrrolidione while maintaining the dihydro structure.

Reaction Conditions :

  • Substrate (1 eq), MCPBA (1.2 eq), THF, rt, 4–5 h.
  • Yield: 64–86% after recrystallization (toluene/EtOAc).

Optimization and Scalability Challenges

Regioselectivity in Alkylation

Competing alkylation at N1 vs. C8 is mitigated by:

  • Steric Hindrance : Bulkier reagents (e.g., ethyl triflate) favor C8 substitution.
  • Directing Groups : Methoxy groups at C5 orient electrophilic attack to C8.

Purification and Crystallization

  • Triacid Salt Precipitation : Adjusting pH to 5.3 with KCl yields the potassium triacid salt, which is filtered and washed.
  • Solvent Systems : Toluene/ethyl acetate (3:1) optimizes crystal formation for high-purity isolates.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 14–18 ≥95 Scalable (17 g batches) Multi-step, costly reagents
MCPBA Oxidation 64–86 ≥98 High regioselectivity Requires anhydrous conditions
Grignard Alkylation 45–60 90–95 Flexible substituent introduction Sensitive to moisture

Spectroscopic Characterization and Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.65 (s, 6H, 2×CH₃), 2.85 (q, J=7.2 Hz, 2H, CH₂CH₃), 3.10 (m, 2H, dihydro-H), 7.25–7.45 (m, 5H, Ph).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (quinoline C=N).
  • HRMS : m/z calc. for C₂₃H₂₅NO₂ [M+H]⁺: 384.1804; found: 384.1801.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Serves as a precursor to PQQ derivatives with neuroprotective activity.
  • Catalysis : Transition metal complexes of this compound exhibit redox activity in aerobic oxidations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and applications.

Scientific Research Applications

8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the pyrroloquinoline family. It possesses a fused pyrroloquinoline structure with substituents such as an ethyl group, a phenyl group, and methyl groups. The IUPAC name for this compound is 6-ethyl-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione.

Scientific Research Applications

This compound is a versatile intermediate in chemistry for synthesizing complex molecules. It has demonstrated potential as a bioactive scaffold in biological research because it can interact with biological targets, such as receptors and enzymes. It has been investigated for medicinal properties, including anti-inflammatory, antitumor, and antimicrobial activities. Because it can modulate biological pathways, it is a candidate for developing new drugs for treating various diseases. In industry, it can be a building block for synthesizing advanced materials like polymers and coatings. Its chemical stability and reactivity make it suitable for material science and engineering applications.

Mechanism of Action

The mechanism by which 8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, enzyme activities, and receptor functions, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s activity and physicochemical properties are influenced by substituents at positions 4, 6, and 6. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 8-Ethyl, 4,4,6-Trimethyl, 6-Ph C₂₂H₂₃NO₂ 333.43
8-Ethoxy-4,4,6-Trimethyl Analog 8-Ethoxy C₁₆H₁₉NO₃ 273.33
6-(4-Chlorophenyl)-4,4,6-Trimethyl Analog 6-(4-Cl-Ph) C₁₉H₁₇ClNO₂ 340.11
8-Iodo-4,4,6-Trimethyl-6-Ph Analog (9b) 8-Iodo C₂₀H₁₈INO₂ 432.05
8-Methoxy-4,4,6-Trimethyl Analog (10e) 8-Methoxy C₁₅H₁₇NO₃ 259.30
  • Position 8 : Ethyl (target) vs. ethoxy, iodo, or methoxy groups. Bulkier substituents (e.g., ethyl, iodo) enhance hydrophobic interactions in enzyme binding .
  • Position 6 : Phenyl (target) vs. 4-chlorophenyl. Electron-withdrawing groups (e.g., Cl) may alter electronic properties but reduce solubility .

Computational Insights

Docking studies (SOL program) using PDB structures 3CEN (Xa) and 4CRC (XIa) reveal:

  • The target compound’s phenyl group occupies the S4 pocket of factor Xa, while the ethyl group stabilizes interactions with Tyr228 .
  • Methoxy or ethoxy substituents at position 8 reduce binding affinity due to unfavorable polar interactions .

Biological Activity

8-Ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, structure-activity relationships, and biological effects, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C22H23NO2C_{22}H_{23}NO_2, with a molecular weight of 333.43 g/mol. The structure features a fused pyrroloquinoline system that contributes to its biological activity.

PropertyValue
Molecular FormulaC22H23NO2C_{22}H_{23}NO_2
Molecular Weight333.43 g/mol
CAS Number835891-49-1

Anticoagulant Activity

Recent studies have shown that derivatives of pyrroloquinoline diones exhibit inhibitory effects on blood coagulation factors. Specifically, compounds derived from this structure have been reported to inhibit factors Xa and XIa, which are crucial in the coagulation cascade. The introduction of various substituents has been correlated with enhanced inhibitory potency.

Case Study:
A study evaluated several derivatives for their anticoagulant properties. Among them, 8-ethyl-4,4,6-trimethyl-6-phenyl derivatives showed significant inhibition of factor Xa with IC50 values in the low micromolar range. This suggests that modifications at specific positions can enhance biological activity.

Antioxidant Activity

The antioxidant capacity of pyrroloquinoline derivatives has also been investigated. Compounds were tested for their ability to scavenge free radicals and inhibit lipid peroxidation.

Research Findings:
In vitro assays demonstrated that certain derivatives exhibited up to 100% inhibition of lipid peroxidation at concentrations as low as 0.1 mM. This indicates a strong potential for these compounds in preventing oxidative stress-related damage.

Structure-Activity Relationship (SAR)

The biological activity of 8-ethyl-4,4,6-trimethyl-6-phenyl derivatives can be influenced by various structural modifications:

  • Substituents on the Phenyl Ring:
    • Electron-donating groups enhance activity against coagulation factors.
    • Electron-withdrawing groups tend to reduce activity.
  • Alkyl Chain Length:
    • The ethyl group at position 8 is optimal for maintaining activity; longer chains may reduce solubility and bioavailability.
  • Stereochemistry:
    • The stereochemistry of the compound affects its interaction with biological targets and must be considered in drug design.

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